molecular formula C26H25ClN4O4 B6003875 N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide

N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide

Cat. No. B6003875
M. Wt: 493.0 g/mol
InChI Key: ZAVYGTSTXNOFFJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound also has the potential to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the expression of various genes involved in the regulation of cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for the research on N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide. One of the areas of research is the development of new drugs based on this compound. Further studies are required to determine the optimal dosage and safety profile of these drugs. Another area of research is the investigation of the mechanism of action of this compound. Understanding the molecular mechanisms underlying the anticancer, anti-inflammatory, and analgesic properties of this compound could lead to the development of new therapeutic strategies. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for clinical use.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-nitroaniline. The obtained product is then reacted with piperidine and acetic anhydride to yield N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has the potential to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O4/c1-17-5-8-19(27)15-23(17)29-26(33)22-16-20(9-12-24(22)30-13-3-2-4-14-30)28-25(32)18-6-10-21(11-7-18)31(34)35/h5-12,15-16H,2-4,13-14H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYGTSTXNOFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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